Cas no 26050-08-8 (Benzoic acid,2-[(4-methoxyphenyl)amino]-,2-[[4-[bis(2-chloroethyl)amino]phenyl]methylene]hydrazide)

Benzoic acid,2-[(4-methoxyphenyl)amino]-,2-[[4-[bis(2-chloroethyl)amino]phenyl]methylene]hydrazide structure
26050-08-8 structure
Product Name:Benzoic acid,2-[(4-methoxyphenyl)amino]-,2-[[4-[bis(2-chloroethyl)amino]phenyl]methylene]hydrazide
CAS No:26050-08-8
MF:C15H12FNO
MW:241.260287284851
CID:280815
PubChem ID:875024
Update Time:2025-04-19

Benzoic acid,2-[(4-methoxyphenyl)amino]-,2-[[4-[bis(2-chloroethyl)amino]phenyl]methylene]hydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(4-methoxyphenyl)amino]-,2-[[4-[bis(2-chloroethyl)amino]phenyl]methylene]hydrazide
    • NSC-191382
    • CS-0150058
    • CHEMBL1998736
    • SCHEMBL1967607
    • DS-3177
    • C74343
    • DTXSID80358036
    • AKOS003487046
    • MFCD02217325
    • N-(2-Fluorophenyl)Cinnamamide
    • 1065481-24-4
    • 25893-50-9
    • NSC191382
    • (2E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
    • 26050-08-8
    • A877447
    • BDBM50429757
    • (E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide
    • N-(2-Fluorophenyl)-3-phenylacrylamide
    • Inchi: 1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+
    • InChI Key: GFAVMCPSQILRPK-ZHACJKMWSA-N
    • SMILES: FC1C=CC=CC=1NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 484.14358
  • Monoisotopic Mass: 484.143
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.595
  • PSA: 65.96
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